N-(4-Chloro-3-hydroxyphenyl)acetamide

Übersicht

Beschreibung

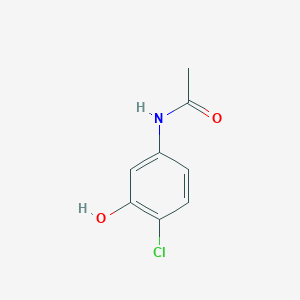

N-(4-Chloro-3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom at the 4-position and a hydroxyl group at the 3-position. This compound is known for its applications in pharmaceutical research and as an impurity standard in the quality control of acetaminophen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-hydroxyphenyl)acetamide typically involves the acylation of 4-chloro-3-hydroxyaniline with acetic anhydride or acetyl chloride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{4-Chloro-3-hydroxyaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form N-(4-chloro-3-aminophenyl)acetamide.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: N-(4-chloro-3-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-Chloro-3-hydroxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a reference standard in the analysis of acetaminophen impurities.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a metabolite in pharmacokinetic studies.

Industry: Utilized in the quality control of pharmaceutical products to ensure the purity and safety of acetaminophen formulations.

Wirkmechanismus

The mechanism of action of N-(4-Chloro-3-hydroxyphenyl)acetamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.

4-Chloroacetanilide: Lacks the hydroxyl group, resulting in different chemical properties and applications.

Acetaminophen (N-(4-hydroxyphenyl)acetamide): Lacks the chlorine atom, widely used as an analgesic and antipyretic.

Uniqueness: N-(4-Chloro-3-hydroxyphenyl)acetamide is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Biologische Aktivität

N-(4-Chloro-3-hydroxyphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10ClNO2. The compound features a chloro group and a hydroxyphenyl moiety, which are significant for its biological activity. The presence of these functional groups influences its interaction with biological targets, enhancing its therapeutic potential.

The biological activities of this compound can be attributed to several mechanisms:

- Analgesic Properties : Similar to paracetamol (acetaminophen), this compound exhibits analgesic effects without the hepatotoxicity associated with traditional analgesics. Studies indicate that it may act through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties. For instance, its structural analogs have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The chloro substitution appears to enhance the antibacterial potency compared to non-chlorinated analogs .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Compound | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | This compound | 512 | Effective against K. pneumoniae |

| Analgesic | This compound | - | Comparable efficacy to acetaminophen without toxicity |

| Hemolytic Activity | This compound | 4-20% at 50-500 | Low hemolysis observed across blood types |

Case Studies

- Analgesic Efficacy : In a study comparing the analgesic effects of this compound with acetaminophen, it was found that the new compound provided similar pain relief without causing liver damage typically associated with high doses of acetaminophen. The study utilized a mouse model to evaluate liver function tests (LFTs), revealing significantly lower levels of liver enzymes in treated groups compared to those receiving acetaminophen .

- Antimicrobial Testing : A comparative analysis was conducted on various acetamide derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 512 µg/mL against K. pneumoniae, suggesting it is twice as potent as its non-chlorinated counterpart .

Eigenschaften

IUPAC Name |

N-(4-chloro-3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNOLFNLHAULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556261 | |

| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28443-52-9 | |

| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.